molecular formula C9H9FO2 B7968372 2-(5-Fluoro-2-methoxyphenyl)acetaldehyde

2-(5-Fluoro-2-methoxyphenyl)acetaldehyde

Cat. No. B7968372
M. Wt: 168.16 g/mol
InChI Key: DRGICVCSLCAAIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Fluoro-2-methoxyphenyl)acetaldehyde is a useful research compound. Its molecular formula is C9H9FO2 and its molecular weight is 168.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(5-Fluoro-2-methoxyphenyl)acetaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-Fluoro-2-methoxyphenyl)acetaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

2-(5-fluoro-2-methoxyphenyl)acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c1-12-9-3-2-8(10)6-7(9)4-5-11/h2-3,5-6H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRGICVCSLCAAIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Fluoro-2-methoxyphenyl)acetaldehyde

Synthesis routes and methods

Procedure details

To a suspension of methoxymethyltriphenylphosphonium chloride (10.0 g, 30.0 mmol) in THF (30 mL) under Ar was added NaH (60% in mineral oil, 1.2 g, 30 mmol) and then heated to reflux for 1 h. The orange colored suspension was cooled to 0° C. and 5-fluoro-2-methoxybenzaldehyde (4.2 g, 26.0 mmol) was added and the mixture was stirred for 12 h at room temperature. The reaction mixture was then poured into a separatory funnel containing ammonium chloride aqueous solution (sat. NH4Cl/H2O, 1:1, v:v, 100 mL). The organic material was extracted with ethyl acetate (3×80 mL) and the combined organic layers were washed with brine (60 mL) and dried over Na2SO4. The solvent was then removed in vacuo and the crude product (2a) obtained was dissolved in acetone (50 mL). H2SO4 (1 M, 1.5 mL) was then added and the mixture obtained was heated to reflux for 6 h while stirring. The reaction was then cooled to room temperature and the solvent was removed in vacuo to obtain the crude product that was then purified by flash column chromatography (Rf=0.15, EtOAc/Hexane, 10:90, v:v) to afford the product (2.63 g, 66%) as an oil: 1H NMR (CDCl3, 500 MHz): δ 9.68 (s, 1 H), 6.97 (dt, J=3.1, 8.7 Hz, 1 H), 6.89 (dd, J=3.1, 8.7 Hz, 1 H), 6.83 (dd, J=4.3, 8.7 Hz, 1 H), 3.80 (s, 3 H), 3.63 (d, J=1.7 Hz, 2 H).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
4.2 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Name
Quantity
1.5 mL
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Six
Yield
66%

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